4-Phenyloxazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRWCCOADRNYMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33119-65-2 |

Source

|

| Record name | 4-phenyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-phenyloxazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-phenyloxazol-2-amine stands out as a particularly valuable building block for the synthesis of novel therapeutics. Its unique structural features and versatile reactivity allow for the development of a diverse range of derivatives with applications spanning anti-inflammatory, antimicrobial, and anticancer agents. This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it delves into its significant role in drug development, supported by experimental protocols and key biological activity data, to empower researchers and scientists in their quest for next-generation therapeutics.

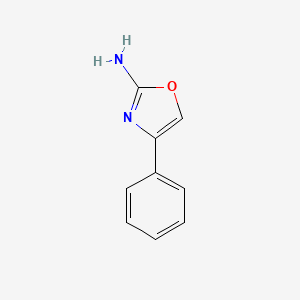

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol .[1][2] Its structure features a central oxazole ring substituted with a phenyl group at the 4-position and an amine group at the 2-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive scaffold for molecular design.

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, membrane permeability, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 33119-65-2 | [1][3] |

| Molecular Formula | C₉H₈N₂O | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2] |

| Boiling Point | 341.0 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 160.0 ± 25.9 °C | [4] |

| LogP | 1.58 | [4] |

| Appearance | Light yellow amorphous solid | [5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the condensation of a 2-haloacetophenone with urea. A particularly effective approach utilizes microwave irradiation to accelerate the reaction, leading to high yields in a short timeframe.[5]

Representative Synthetic Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of this compound from 2-bromoacetophenone and urea, adapted from a general method for substituted analogs.[5]

Materials:

-

2-Bromoacetophenone

-

Urea

-

Dimethylformamide (DMF)

Experimental Procedure:

-

In a microwave-safe vessel, combine 2-bromoacetophenone (5 mmol) and urea (35 mmol).

-

Add dimethylformamide (DMF, 1 mL) to the mixture.

-

Subject the reaction mixture to microwave irradiation (35 W) at 138 °C for 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by flash chromatography on silica gel to yield this compound.

Causality behind Experimental Choices:

-

Microwave Irradiation: This technique significantly reduces the reaction time compared to conventional heating methods by efficiently transferring energy to the polar reactants.

-

Excess Urea: Using a stoichiometric excess of urea drives the reaction towards completion and maximizes the yield of the desired product.

-

DMF as Solvent: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction under microwave conditions.

Electrophilic Substitution

The oxazole ring, while aromatic, can undergo electrophilic substitution reactions, although typically under forcing conditions. The position of substitution is directed by the activating effect of the amino group and the phenyl ring.

Buchwald-Hartwig Cross-Coupling

The amino group can also participate in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with aryl halides, allowing for the synthesis of N-aryl derivatives. This is a powerful method for creating more complex molecular architectures. [6]

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The following sections highlight some of the key therapeutic areas where this scaffold has shown significant promise.

Antiprotozoal Activity

Derivatives of this compound have demonstrated potent activity against various protozoan parasites. For instance, certain substituted analogs have shown significant in vitro activity against Giardia lamblia and Trichomonas vaginalis. [5]

| Compound | Target Organism | IC₅₀ (µM) |

|---|---|---|

| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | Giardia lamblia | 1.17 |

| 2-amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 |

Anticancer Activity: Kinase Inhibition

The 2-aminooxazole moiety is a key pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). [2][7]

| Compound | Target Kinase | Cell Line | IC₅₀ (nM) |

|---|---|---|---|

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3 | Molm-13 | <100 |

| 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) | FLT3 | MV4-11 | <100 |

Anti-inflammatory Activity: COX Inhibition

The structural similarity of the this compound scaffold to known anti-inflammatory drugs has prompted its investigation as a source of novel cyclooxygenase (COX) inhibitors. Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been found to be potent and selective COX-2 inhibitors. [8][9]While not direct derivatives of the core topic, this demonstrates the potential of the broader oxazole class in this therapeutic area.

Safety and Handling

This compound is classified as an irritant. [2]It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [2]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its straightforward synthesis, well-defined chemical properties, and amenability to a wide range of chemical modifications make it an ideal starting point for the development of novel therapeutic agents. The demonstrated efficacy of its derivatives in areas such as infectious diseases, oncology, and inflammation underscores the potential of this scaffold. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a solid foundation for researchers and scientists to explore its full potential in their drug development endeavors.

References

-

4-Phenyl-oxazol-2-ylamine | CAS#:33119-65-2 | Chemsrc. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. Available at: [Link]

-

Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. (n.d.). Retrieved January 7, 2026, from [Link]

-

Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives - Research Journal of Science and Technology. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) Synthesis and Anti-inflammatory Activities of 4-Arylidene-2-phenyloxazol-5(4H)-one Derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed. (n.d.). Retrieved January 7, 2026, from [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 7, 2026, from [Link]

-

26th June-2014 Research Article REGIOSELECTIVE N-ACYLATION OF. (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - BioKB. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (n.d.). Retrieved January 7, 2026, from [Link]

-

1 H NMR and 13 C NMR shifts of all compounds | Download Table - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

13 C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 7, 2026, from [Link]

-

Reaction of 2-aminothiazoles with reagents containing a C–halogen and a CO electrophilic centre | Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

2-Amino-4-phenyl oxazole - the NIST WebBook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (n.d.). Retrieved January 7, 2026, from [Link]

-

¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved January 7, 2026, from [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. (n.d.). Retrieved January 7, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 7, 2026, from [Link]

-

5-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 12707563 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-phenyloxazol-2-amine

Abstract

This technical guide provides a comprehensive analysis of 4-phenyloxazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are fundamental to its structural elucidation and characterization. This document is intended for researchers, scientists, and professionals in drug development, offering not just data, but a contextual understanding of the experimental choices and the interpretation of spectral results. By grounding our analysis in established principles and authoritative data, we aim to provide a trustworthy and expert-level resource for the scientific community.

Introduction: The Significance of this compound

The oxazole moiety is a cornerstone in the architecture of many biologically active compounds.[2] this compound, with its strategic placement of a phenyl and an amino group on the oxazole ring, presents a valuable scaffold for the synthesis of novel therapeutic agents. Its structural isomers and derivatives have been explored for various pharmacological activities, making a definitive and thorough characterization of the parent molecule paramount.

Accurate spectroscopic analysis is the bedrock of chemical synthesis and drug discovery. It validates molecular structure, confirms purity, and provides insights into the electronic and steric environment of the molecule. This guide will systematically dissect the NMR, IR, and Mass Spec data for this compound (C₉H₈N₂O), offering a detailed interpretation of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the this compound structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we anticipate signals corresponding to the amino protons, the oxazole ring proton, and the protons of the phenyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H | The amino protons are expected to be somewhat deshielded due to the electron-withdrawing nature of the oxazole ring and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen exchange. |

| Oxazole H-5 | 7.0 - 7.2 | Singlet | 1H | This proton is on an electron-rich heterocyclic ring and is expected to appear as a singlet as it has no adjacent protons. |

| Phenyl H-3', H-5' | 7.2 - 7.4 | Multiplet (t-like) | 2H | These protons are ortho to the point of attachment to the oxazole ring. |

| Phenyl H-4' | 7.3 - 7.5 | Multiplet (t-like) | 1H | The para proton of the phenyl group. |

| Phenyl H-2', H-6' | 7.7 - 7.9 | Multiplet (d-like) | 2H | These protons are meta to the point of attachment and are typically the most deshielded of the phenyl protons. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Phenyl C-4' | 125.0 - 126.0 | The para carbon of the phenyl ring. |

| Phenyl C-2', C-6' | 127.0 - 128.0 | The ortho carbons of the phenyl ring. |

| Phenyl C-3', C-5' | 128.0 - 129.0 | The meta carbons of the phenyl ring. |

| Oxazole C-5 | 130.0 - 132.0 | This carbon is part of the heterocyclic ring and is attached to a proton. |

| Phenyl C-1' | 133.0 - 135.0 | The ipso-carbon of the phenyl ring, attached to the oxazole. |

| Oxazole C-4 | 138.0 - 140.0 | This carbon is attached to the phenyl group. |

| Oxazole C-2 | 160.0 - 162.0 | The carbon of the oxazole ring bonded to the amino group and flanked by two heteroatoms (N and O), leading to significant deshielding. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amino group.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the ¹H signals and reference the spectra (e.g., to the residual solvent peak).

-

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound, as provided by the NIST WebBook, reveals key vibrational frequencies that confirm its structure.[3][4]

| Frequency Range (cm⁻¹) | Vibrational Mode | Interpretation for this compound |

| 3300 - 3500 | N-H Stretch | The presence of two distinct peaks in this region is characteristic of the symmetric and asymmetric stretching of a primary amine (-NH₂). |

| 3000 - 3100 | Aromatic C-H Stretch | These absorptions confirm the presence of the phenyl group. |

| ~1650 | C=N Stretch | The stretching vibration of the carbon-nitrogen double bond within the oxazole ring. |

| 1500 - 1600 | C=C Stretch | These bands are indicative of the aromatic C=C stretching of the phenyl ring and the oxazole ring. |

| 1000 - 1300 | C-O Stretch | The C-O-C stretching of the oxazole ring is expected in this region. |

| 690 - 900 | Aromatic C-H Bend | Out-of-plane bending vibrations for the substituted phenyl ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum. The instrument's software will automatically subtract the background.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The molecular formula of this compound is C₉H₈N₂O. The calculated exact mass is 160.0637 g/mol .[2] Experimental data from high-resolution mass spectrometry (HRMS) confirms this with a found mass of 160.0607, validating the elemental composition.[2] The presence of two nitrogen atoms dictates that the molecular ion peak (M⁺) will have an even mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.

Predicted Fragmentation Pathway

Electron Impact (EI) ionization is a common technique that induces fragmentation. The fragmentation of this compound is expected to be driven by the stability of the aromatic and heterocyclic rings and the presence of the amino group.

A plausible fragmentation pathway is outlined below:

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway for this compound.

-

Loss of CO (m/z 128): A common fragmentation for five-membered oxygen-containing heterocycles is the loss of carbon monoxide.

-

Loss of H• (m/z 159): Loss of a hydrogen radical, likely from the amino group or the phenyl ring, is a common initial fragmentation step.

-

Formation of the Phenyl Cation (m/z 77): Cleavage of the bond between the phenyl group and the oxazole ring can lead to the stable phenyl cation.

-

Loss of HCN (from m/z 128 to m/z 101): Following the loss of CO, the resulting fragment may lose hydrogen cyanide.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS that would likely show a prominent protonated molecule [M+H]⁺ at m/z 161. Electron Impact (EI) is a higher-energy method often used with GC-MS that will induce the fragmentation patterns discussed.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass and confirming the elemental composition.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to observe the daughter ions.

Integrated Spectroscopic Workflow and Data Validation

A robust characterization of this compound relies on the synergistic interpretation of all three spectroscopic techniques.

Figure 2: Integrated workflow for the spectroscopic validation of this compound.

The workflow begins with the purified compound, which is then subjected to the three core spectroscopic analyses. The data from each technique provides a piece of the structural puzzle. IR confirms the presence of the key functional groups. Mass spectrometry provides the molecular formula and a fragmentation fingerprint. NMR spectroscopy then provides the detailed atomic connectivity, confirming the final structure. The consistency across all three datasets provides a high degree of confidence in the identity and purity of the compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and Mass Spec data, grounded in established scientific principles. The presented protocols offer a standardized approach to data acquisition, ensuring quality and reproducibility. By integrating the insights from each of these powerful analytical techniques, researchers can confidently validate the structure of this important heterocyclic compound, paving the way for its further exploration in medicinal chemistry and materials science.

References

-

Carballo, R., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951-1959. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520605, 4-Phenyl-1,3-oxazol-2-amine. Retrieved from [Link].

-

NIST (National Institute of Standards and Technology). (n.d.). 2-Amino-4-phenyl oxazole. In NIST Chemistry WebBook. Retrieved from [Link].

-

MySkinRecipes. (n.d.). This compound hydrochloride. Retrieved from [Link].

Sources

The Biological Versatility of 4-Phenyloxazol-2-amine: A Mechanistic Exploration for Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 4-phenyloxazol-2-amine core represents a quintessential "privileged structure" in medicinal chemistry. Its unique electronic and steric properties allow it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the known mechanisms of action of this compound and its derivatives, offering insights for researchers and drug development professionals seeking to leverage this versatile scaffold. We will delve into the key therapeutic areas where this molecule has shown promise, dissect the underlying molecular interactions, and provide detailed experimental protocols to empower further investigation.

Antiprotozoal Activity: A Targeted Strike Against Parasitic Infections

Derivatives of this compound have demonstrated significant efficacy against protozoan parasites such as Giardia lamblia and Trichomonas vaginalis.[1] While the precise molecular mechanism of the parent compound is still under investigation, studies on its derivatives provide strong evidence for targeted disruption of essential parasitic pathways.

Postulated Mechanism of Action

The prevailing hypothesis is that the oxazole core acts as a bioisostere for other nitrogen-containing heterocycles that are crucial for parasitic survival. The mechanism likely involves the inhibition of key enzymes or interference with nucleic acid synthesis within the parasite. The phenyl substituent can be modified to enhance cell permeability and target specificity. For instance, the introduction of electron-withdrawing or -donating groups on the phenyl ring can significantly modulate the antiprotozoal potency, suggesting that electronic interactions with the target protein are critical for activity.

Experimental Workflow: Assessing Antiprotozoal Efficacy

A robust assessment of antiprotozoal activity is crucial for the development of new therapeutic agents. The following workflow outlines a standard approach for evaluating the efficacy of this compound derivatives against Giardia lamblia.

Caption: Workflow for in vitro antiprotozoal activity assessment.

Detailed Protocol: Giardia lamblia Viability Assay

-

Trophozoite Culture: Culture Giardia lamblia trophozoites (e.g., WB strain) in TYI-S-33 medium supplemented with 10% bovine serum and 0.05% bovine bile at 37°C.[2]

-

Harvesting: Harvest trophozoites during the logarithmic growth phase by chilling the culture tubes on ice for 20 minutes to detach the cells.

-

Cell Plating: Centrifuge the cell suspension, remove the supernatant, and resuspend the pellet in fresh medium. Count the trophozoites and adjust the concentration to 1 x 10^5 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well microtiter plate.

-

Compound Preparation and Treatment: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the wells containing the trophozoites. Include a vehicle control (DMSO) and a positive control (e.g., metronidazole).

-

Incubation: Incubate the plate in an anaerobic jar or chamber at 37°C for 48 hours.

-

Viability Assessment: Add 20 µL of resazurin solution (0.1 mg/mL) to each well and incubate for another 4-6 hours.

-

Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Activity: Quenching the Flames of Inflammation

The this compound scaffold has been identified as a potent inhibitor of key enzymes in the inflammatory cascade, namely 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2).[3] This dual inhibitory activity makes it an attractive candidate for the development of novel anti-inflammatory drugs with a potentially broader efficacy and improved side-effect profile compared to traditional NSAIDs.

Mechanism of 5-LOX and COX-2 Inhibition

The inhibitory activity of this compound derivatives against 5-LOX and COX-2 is attributed to their ability to bind to the active sites of these enzymes. The oxazole ring and the phenyl group are thought to mimic the binding of the natural substrate, arachidonic acid. Specific substitutions on the phenyl ring can enhance the binding affinity and selectivity for either COX-2 or 5-LOX. For example, the presence of a hydroxyl or amino group at the para-position of the N-phenyl ring has been shown to be essential for 5-LOX inhibitory activity.[4]

Caption: Inhibition of COX-2 and 5-LOX pathways by this compound derivatives.

Experimental Protocols for Assessing Enzyme Inhibition

In Vitro 5-LOX Inhibition Assay

-

Enzyme and Substrate Preparation: Reconstitute human recombinant 5-LOX enzyme in an appropriate buffer. Prepare a solution of linoleic acid (substrate) in ethanol.[5]

-

Reaction Mixture: In a 96-well UV-transparent plate, add the assay buffer, the 5-LOX enzyme solution, and the test compound at various concentrations.[5][6]

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the linoleic acid solution to all wells.

-

Measurement: Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. This corresponds to the formation of hydroperoxy-octadecadienoate.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

-

Reagent Preparation: Reconstitute human recombinant COX-2 enzyme and prepare the arachidonic acid substrate solution.[7][8]

-

Assay Plate Setup: Add the assay buffer, heme cofactor, and the test compound to the wells of a 96-well plate.

-

Enzyme Addition: Add the COX-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

-

Measurement: After a 2-minute incubation at 37°C, stop the reaction and measure the product formation using a suitable detection method, such as a colorimetric or fluorometric assay.[7][8]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity: A Multi-pronged Attack on Tumor Growth

The this compound scaffold has emerged as a promising platform for the development of novel anticancer agents, exhibiting both antimitotic and kinase inhibitory activities.

Mechanism of Action: Tubulin Polymerization Inhibition

Certain derivatives of this compound act as potent inhibitors of tubulin polymerization.[5] They bind to the colchicine binding site on β-tubulin, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9] This mechanism is a clinically validated strategy for cancer chemotherapy.

Caption: Mechanism of tubulin polymerization inhibition.

Mechanism of Action: FLT3 Kinase Inhibition

In the context of acute myeloid leukemia (AML), specific this compound derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[10] Mutations in FLT3 are common in AML and lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation. These inhibitors bind to the ATP-binding pocket of the FLT3 kinase domain, blocking its downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, thereby inducing apoptosis in leukemic cells.[11][12]

Caption: Inhibition of the FLT3 signaling pathway.

Experimental Protocols for Anticancer Activity Assessment

Tubulin Polymerization Assay

-

Reagent Preparation: Purify tubulin from a suitable source (e.g., bovine brain). Prepare a polymerization buffer.

-

Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

-

Reaction Initiation: Initiate polymerization by warming the plate to 37°C.

-

Measurement: Monitor the increase in absorbance at 340 nm over time, which reflects the extent of tubulin polymerization.

-

Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

FLT3 Kinase Assay

-

Reagents: Use a commercially available FLT3 kinase assay kit, which typically includes the recombinant FLT3 enzyme, a suitable substrate, and ATP.[10]

-

Reaction: In a 96-well plate, combine the FLT3 enzyme, the test compound, and the substrate.

-

Initiation: Start the kinase reaction by adding ATP.

-

Detection: After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based).[10]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Systematic structural modifications of the this compound scaffold have provided valuable insights into the determinants of its biological activity.

| Modification Position | Effect on Activity | Reference |

| Phenyl Ring (C4) | Substituents can modulate potency and selectivity. Electron-withdrawing groups can enhance antiprotozoal activity. | [1] |

| Amine (N2) | Substitution on the amine can influence activity. N-aryl substitution is important for 5-LOX inhibition. | [4] |

| Oxazole Ring | The core heterocycle is essential for activity. Isosteric replacements (e.g., thiazole) can be explored. | [3] |

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its demonstrated efficacy across a range of biological targets, including parasitic enzymes, inflammatory mediators, and cancer-related proteins, underscores its significance in medicinal chemistry. Future research should focus on elucidating the precise molecular mechanisms of the parent compound and its simpler derivatives to provide a more complete understanding of its polypharmacology. Further exploration of the structure-activity relationships will enable the design of more potent and selective inhibitors for specific therapeutic applications. The detailed experimental protocols provided in this guide should empower researchers to accelerate the discovery and development of the next generation of drugs based on this privileged scaffold.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. High-Throughput Giardia lamblia Viability Assay Using Bioluminescent ATP Content Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives | PLOS One [journals.plos.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 4-Phenyloxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenyloxazol-2-amine core is a cornerstone in contemporary medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of its synthesis. We delve into the foundational Bredereck synthesis, chronicle the advancements to modern catalytic and environmentally benign methodologies, and offer detailed, field-proven protocols for key synthetic transformations. This guide is designed to equip researchers and drug development professionals with a thorough understanding of the causality behind experimental choices and to provide a robust framework for the efficient synthesis of this pivotal molecular architecture.

Introduction: The Ascendancy of the 2-Aminooxazole Moiety

The 2-aminooxazole ring system, and specifically this compound, represents a significant structural motif in the landscape of bioactive molecules. Its prevalence stems from its ability to engage in a variety of non-covalent interactions within biological systems, rendering it a valuable component in the design of novel therapeutics. From its theoretical importance in prebiotic chemistry to its practical application in drug discovery, the journey of this compound is a compelling narrative of chemical innovation. This guide will illuminate the path from its initial synthesis to the sophisticated methods employed today, providing both historical context and practical guidance.

Historical Perspective: The Dawn of 2-Aminooxazole Synthesis

The synthesis of the oxazole core has a rich history, with early methods dating back to the late 19th century. However, the specific introduction of the 2-amino substituent, particularly in the context of 4-aryl substitution, is a more recent development. While a definitive first synthesis of this compound is not singular, the foundational work on 2-aminooxazole synthesis can be largely attributed to the development of reactions between α-haloketones and urea or its derivatives.

A pivotal moment in the synthesis of 2-aminooxazoles was the advent of the Bredereck Oxazole Synthesis in 1962. This method involves the reaction of α-haloketones with formamide or urea to construct the oxazole ring.[1] This approach laid the groundwork for many subsequent syntheses of 2-aminooxazoles, including this compound. The general mechanism involves the initial N-alkylation of urea by the α-haloketone, followed by cyclization and dehydration to afford the aromatic oxazole ring.

Core Synthetic Methodologies

The synthesis of this compound has evolved significantly from early methods. Modern approaches prioritize efficiency, yield, and sustainability. This section details the most influential and practical synthetic routes.

The Classical Approach: Condensation of α-Bromoacetophenone and Urea

This remains one of the most direct and widely utilized methods for the preparation of this compound. The reaction of an α-bromoacetophenone with urea provides the target molecule in a single step.

Causality Behind Experimental Choices:

-

Solvent: Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve both reactants.

-

Stoichiometry: An excess of urea is often employed to drive the reaction towards completion and to act as a scavenger for the hydrobromic acid byproduct.

-

Energy Input: The reaction can be performed under conventional heating or, more efficiently, with microwave irradiation, which significantly reduces reaction times.[2]

Experimental Protocol: Microwave-Assisted Synthesis of this compound [2]

-

In a microwave-safe vessel, combine α-bromoacetophenone (1.0 mmol) and urea (7.0 mmol).

-

Add dimethylformamide (DMF, 2 mL).

-

Seal the vessel and subject it to microwave irradiation at 138 °C for 20 minutes.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification by recrystallization from a suitable solvent (e.g., ethanol) affords pure this compound.

Modern Advancements: Two-Step Synthesis for N-Substituted Analogs

The direct synthesis of N-substituted 2-aminooxazoles can be challenging. A highly effective and versatile two-step method has been developed, which involves the initial formation of the 2-aminooxazole core followed by a palladium-catalyzed cross-coupling reaction.[3]

Workflow for N-Substituted 4-Aryl-2-aminooxazole Synthesis

Caption: A two-step synthetic workflow for N-substituted 2-aminooxazoles.

Causality Behind Experimental Choices:

-

Catalyst System: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) is crucial for achieving high yields and broad substrate scope.

-

Base: A strong, non-nucleophilic base such as cesium carbonate or potassium phosphate is required to facilitate the catalytic cycle.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig N-Arylation of 4-Phenyl-2-aminooxazole [3]

-

To an oven-dried Schlenk tube, add 4-phenyl-2-aminooxazole (1.0 mmol), the desired aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.

-

After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the N-aryl-4-phenyloxazol-2-amine.

Alternative and Greener Synthetic Routes

Research into more sustainable synthetic methods has led to the development of alternative approaches that minimize the use of hazardous reagents and solvents.

-

Ultrasound-Assisted Synthesis: The use of ultrasound has been shown to dramatically increase reaction rates and yields for the condensation of α-bromoacetophenones and urea, often in greener solvent systems like deep eutectic solvents.[4]

-

Metal-Free Ring Opening: A novel metal-free route involves the ring-opening of benzoxazoles or oxadiazoles with secondary amines to generate 2-aminooxazoles.[2]

-

From Non-Haloketone Precursors: To avoid the use of lachrymatory α-haloketones, methods have been developed starting from thioesters, which undergo copper-mediated cross-coupling to form an α-heterosubstituted ketone intermediate that can then be converted to the 2-aminooxazole.[5]

Data Presentation: A Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as desired scale, available starting materials, and required purity. The following table summarizes key quantitative data for different methods of synthesizing 4-aryl-2-aminooxazoles.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Reference |

| Conventional Heating | α-Bromoacetophenone, Urea | DMF, 80-100 °C | 3.5 - 12 h | 69 - 85 | [3][4] |

| Microwave Irradiation | α-Bromoacetophenone, Urea | DMF, 138 °C | 20 min | 80 - 92 | [2] |

| Ultrasound-Assisted | 4-Nitro-α-bromoacetophenone, Urea | Deep Eutectic Solvent, Ultrasound | 8 min | 90 | [4] |

| Buchwald-Hartwig Coupling | 4-Phenyl-2-aminooxazole, Aryl Bromide | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 12 - 24 h | 60 - 95 | [3] |

Mechanistic Insights

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting synthetic challenges.

Mechanism of the Condensation of α-Bromoacetophenone and Urea

The formation of this compound from α-bromoacetophenone and urea proceeds through a well-established pathway.

Caption: Simplified mechanism for the formation of this compound.

The reaction is initiated by the nucleophilic attack of a nitrogen atom of urea on the α-carbon of the bromoacetophenone, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the enol oxygen attacks the carbonyl carbon of the urea moiety. Finally, dehydration of the cyclic intermediate leads to the aromatic this compound.

Conclusion and Future Outlook

The synthesis of this compound has progressed from classical condensation reactions to highly efficient, modern catalytic methods. The journey reflects the broader trends in organic synthesis towards greater efficiency, sustainability, and versatility. The development of greener reaction conditions and novel synthetic pathways starting from readily available, non-hazardous materials will continue to be a major focus of research. Furthermore, the application of flow chemistry and automated synthesis platforms holds promise for the rapid and scalable production of this compound and its derivatives, further solidifying its role as a truly privileged scaffold in the future of drug discovery.

References

-

Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

-

Balvant, S., Hyacintha, R., Dipak, V., Krishna, J., Aniruddha, B., et al. (2013). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. Ultrasonics Sonochemistry, 20(1), 287-293. [Link]

-

Bredereck, H., & Bangert, R. (1962). Synthesen in der Imidazol-Reihe, X. Eine neue Methode zur Darstellung von Imidazolen, Oxazolen und Thiazolen. Angewandte Chemie, 74(22), 903-903. [Link]

-

Carballo, R. M., Patrón-Vázquez, J., Cáceres-Castillo, D., Quijano-Quiñones, R., Herrera-España, A., Moo-Puc, R. E., Chalé-Dzul, J., & Mena-Rejón, G. J. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research, 16(8), 1951. [Link]

-

Joseph, J., Kim, J. Y., & Chang, S. (2011). A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines. Chemistry, 17(30), 8294-8298. [Link]

-

Kobayashi, H., Eickhoff, J. A., & Zakarian, A. (2015). Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. The Journal of organic chemistry, 80(20), 9989–9999. [Link]

-

Štefane, B., & Polanc, S. (2004). A new palladium-catalyzed synthesis of N-aryl 2-aminooxazoles. Tetrahedron, 60(49), 11313-11320. [Link]

- Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.

-

Chem-Station. (2014). Bredereck Oxazole Synthesis. [Link]

Sources

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A metal-free route to 2-aminooxazoles by taking advantage of the unique ring opening of benzoxazoles and oxadiazoles with secondary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-phenyloxazol-2-amine: A Technical Guide to Target Identification and Validation

Abstract

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of biologically active compounds. This guide focuses on a specific, yet under-investigated derivative, 4-phenyloxazol-2-amine. While direct research on this compound is limited, its structural similarity to known bioactive molecules suggests significant therapeutic potential. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate potential therapeutic targets of this compound. We will explore promising target classes, including protein kinases and monoamine oxidases, and provide detailed, field-proven experimental protocols for target validation, from initial biochemical screening to cell-based functional assays. This guide is designed to serve as a practical roadmap for unlocking the therapeutic promise of this intriguing molecule.

Introduction: The Promise of the 2-Aminooxazole Scaffold

The 2-aminooxazole nucleus is a bioisostere of the well-known 2-aminothiazole scaffold, which is present in numerous FDA-approved drugs and clinical candidates.[1][2][3] Isosteric replacement of the thiazole's sulfur with an oxygen atom can offer advantages such as improved physicochemical properties, including solubility, and potentially altered metabolic profiles.[4][5] While the broader class of 2-aminooxazoles has shown promise in various therapeutic areas, including antitubercular and anticancer research, the specific biological activities of this compound remain largely unexplored.[4][5][6][7]

This guide, therefore, takes a predictive and systematic approach. By examining the established targets of structurally related compounds, we can logically deduce and prioritize potential targets for this compound. The following sections will detail the scientific rationale for investigating two high-priority target classes—protein kinases and monoamine oxidases—and provide robust, step-by-step protocols to rigorously test these hypotheses.

Prioritizing Target Classes: A Rationale-Driven Approach

Based on the extensive literature on related heterocyclic scaffolds, two enzyme families stand out as highly probable targets for this compound.

Protein Kinases: Master Regulators of Cellular Function

Protein kinases are a large family of enzymes that play critical roles in virtually all cellular processes, making them a major focus for drug discovery.[8] The 2-aminothiazole and related heterocyclic scaffolds are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors, including the approved drug Dasatinib.[1][2][9] Given the structural and electronic similarities, it is highly probable that this compound also functions as a kinase inhibitor.

A particularly compelling specific target within this family is Leucine-Rich Repeat Kinase 2 (LRRK2) . Mutations leading to hyperactive LRRK2 are a significant genetic cause of Parkinson's disease.[10][11][12] The development of LRRK2 inhibitors is a major therapeutic strategy, and various heterocyclic compounds have been explored for this purpose.[10][11][12][13][14] Investigating this compound as a potential LRRK2 inhibitor is therefore a scientifically sound starting point.

Monoamine Oxidases: Key Players in Neurotransmitter Metabolism

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[15] Inhibitors of these enzymes are used to treat depression and Parkinson's disease.[15][16] The rationale for pursuing MAOs as potential targets for this compound is supported by studies demonstrating that related isoxazole and benzisoxazole derivatives can act as potent and sometimes isoform-selective MAO inhibitors.[16][17] The aromatic and amine-containing structure of this compound fits the general pharmacophore for MAO inhibitors, making this a promising avenue of investigation.[16][17]

Experimental Workflows for Target Identification and Validation

The following sections provide detailed, self-validating protocols for assessing the activity of this compound against the prioritized target classes.

Workflow for Kinase Target Validation

This workflow is designed to first screen for activity, then determine potency and selectivity, and finally confirm engagement and functional effects in a cellular context.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond - Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]

- 16. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 4-phenyloxazol-2-amine: A Technical Guide to Molecular Docking with Cyclooxygenase-2 (COX-2)

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling and molecular docking of 4-phenyloxazol-2-amine, a heterocyclic compound with potential therapeutic applications. Grounded in the principles of structure-based drug design, this document details a complete workflow from target selection and validation to ligand and protein preparation, molecular docking simulations using AutoDock Vina, and in-depth analysis of the results. We have selected Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, as the protein target, based on the established anti-inflammatory potential of the oxazole scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to investigate the interaction between small molecules and their biological targets. The protocols described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The convergence of computational power and molecular biology has revolutionized the early stages of drug discovery. In silico modeling, particularly molecular docking, offers a rapid and cost-effective approach to predict the binding affinity and orientation of a small molecule within the active site of a target protein. This predictive capability allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the drug development pipeline.

The subject of this guide, this compound, belongs to the oxazole class of heterocyclic compounds. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Given the prevalence of the oxazole scaffold in known inhibitors of key biological targets, a detailed in silico investigation of this compound is warranted to elucidate its potential mechanism of action and identify promising therapeutic avenues.

Target Selection: Why Cyclooxygenase-2 (COX-2)?

The selection of a relevant biological target is a critical first step in any drug discovery project. Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in the inflammatory response. Selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The presence of oxazole and isoxazole moieties in known COX-2 inhibitors suggests that this compound may also exhibit affinity for this target. Therefore, we have chosen human COX-2 as the protein target for this docking study.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a ligand is essential for interpreting its docking behavior and predicting its drug-like characteristics. The following table summarizes the key computed properties of this compound, obtained from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 160.0637 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 184 | PubChem[1] |

Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step methodology for the molecular docking of this compound into the active site of human COX-2. The workflow is designed to be followed using freely available software and tools.

Caption: Overall workflow for the in silico docking study.

Required Software and Resources

-

AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.

-

PyMOL: A molecular visualization system for analyzing docking results.[4]

-

Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

-

PubChem: A database of chemical molecules and their activities.

Part 1: Ligand Preparation

The ligand, this compound, needs to be prepared in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.

Step-by-Step Protocol:

-

Obtain Ligand Structure: Download the 3D structure of this compound in SDF format from the PubChem database (CID 520605).[1]

-

Convert to PDB: Use a molecular editing software like Open Babel to convert the SDF file to a PDB file.

-

Prepare Ligand in AutoDockTools:

-

Open AutoDockTools.

-

Go to Ligand -> Input -> Open and select the PDB file of the ligand.

-

Go to Ligand -> Torsion Tree -> Detect Root.

-

Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

-

Caption: Ligand preparation workflow.

Part 2: Protein Preparation

The crystal structure of the target protein, human COX-2, needs to be prepared by removing water molecules, adding polar hydrogens, and assigning charges. We will use the high-resolution crystal structure of human COX-2 in complex with the inhibitor Rofecoxib (PDB ID: 5KIR).[5][6][7]

Step-by-Step Protocol:

-

Download Protein Structure: Download the PDB file for human COX-2 (PDB ID: 5KIR) from the Protein Data Bank.

-

Prepare Protein in AutoDockTools:

-

Open AutoDockTools.

-

Go to File -> Read Molecule and open the 5KIR.pdb file.

-

Go to Edit -> Delete Water.

-

Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.

-

Go to Edit -> Charges -> Add Kollman Charges.

-

Go to Grid -> Macromolecule -> Choose. Select the protein and save it as protein.pdbqt.

-

Caption: Protein preparation workflow.

Part 3: Molecular Docking

With the prepared ligand and protein files, we can now perform the molecular docking using AutoDock Vina.

Step-by-Step Protocol:

-

Define the Grid Box: The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein. For COX-2 (PDB: 5KIR), the active site is well-defined by the co-crystallized ligand (Rofecoxib).

-

In AutoDockTools, with the protein.pdbqt loaded, go to Grid -> Grid Box.

-

Center the grid box on the co-crystallized ligand. A good starting point for the dimensions would be 25 x 25 x 25 Å.

-

Note down the center coordinates (center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z).

-

-

Create a Configuration File: Create a text file named conf.txt with the following content, replacing the coordinate and size values with those obtained from the previous step:

-

Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your prepared files and the configuration file, and run the following command:

Results and Analysis

Upon completion of the docking simulation, AutoDock Vina will generate two output files: docking_results.pdbqt, containing the predicted binding poses of the ligand, and docking_log.txt, which includes the binding affinities for each pose.

Binding Affinity

The docking_log.txt file will list the binding affinities in kcal/mol for the top predicted poses. A more negative value indicates a stronger predicted binding affinity.

Example Docking Results Table:

| Pose | Binding Affinity (kcal/mol) |

| 1 | -8.5 |

| 2 | -8.2 |

| 3 | -8.1 |

| ... | ... |

Visualization of Interactions

The docking_results.pdbqt file can be visualized using PyMOL to analyze the interactions between this compound and the amino acid residues in the COX-2 active site.

Step-by-Step Visualization Protocol:

-

Open Structures in PyMOL:

-

Open PyMOL.

-

Go to File -> Open and load protein.pdbqt.

-

Go to File -> Open and load docking_results.pdbqt.

-

-

Visualize Interactions:

-

Select the protein and display it as a cartoon.

-

Select the ligand and display it as sticks.

-

To identify interacting residues, use the Action -> preset -> ligand sites -> cartoon option.

-

Use the Wizard -> Measurement tool to measure the distances of hydrogen bonds and other key interactions.

-

Identify and label the key interacting amino acid residues.

-

Key Interactions to Look For:

-

Hydrogen Bonds: These are crucial for the stability of the protein-ligand complex.

-

Hydrophobic Interactions: The phenyl group of the ligand is likely to form hydrophobic interactions with nonpolar residues in the active site.

-

Pi-Pi Stacking: The aromatic rings of the ligand and protein residues can engage in pi-pi stacking interactions.

Caption: Logical relationship of predicted interactions.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking of this compound with its potential target, COX-2. The detailed protocols for ligand and protein preparation, molecular docking using AutoDock Vina, and the analysis of results provide a solid foundation for researchers to explore the therapeutic potential of this and other small molecules.

The predicted binding affinity and the analysis of key interactions can guide further experimental validation, such as in vitro enzyme inhibition assays and cell-based studies, to confirm the anti-inflammatory activity of this compound. Furthermore, the insights gained from this study can inform the rational design of novel oxazole-based derivatives with improved potency and selectivity for COX-2.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

- DeLano, W. L. (2002). The PyMOL molecular graphics system. DeLano Scientific, San Carlos, CA, USA.

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

-

Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 72(10), 772-776. [Link]

-

Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2. 0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

-

Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of computational chemistry, 30(16), 2785-2791. [Link]

-

Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., ... & Bolton, E. E. (2021). PubChem 2021: new data content and improved web interfaces. Nucleic acids research, 49(D1), D1388-D1395. [Link]

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.

-

PubChem. (n.d.). 4-Phenyl-1,3-oxazol-2-amine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link].

-

The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]

-

AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved January 7, 2026, from [Link].

-

RCSB Protein Data Bank. (n.d.). Retrieved January 7, 2026, from [Link].

Sources

- 1. 4-Phenyl-1,3-oxazol-2-amine | C9H8N2O | CID 520605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 3. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 4. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]

- 5. rcsb.org [rcsb.org]

- 6. 5KIR: The Structure of Vioxx Bound to Human COX-2 [ncbi.nlm.nih.gov]

- 7. 5kir - The Structure of Vioxx Bound to Human COX-2 - Summary - Protein Data Bank Japan [pdbj.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenyloxazol-2-Amine Derivatives: A Medicinal Chemistry Perspective

Executive Summary: The oxazole ring is a prominent heterocyclic scaffold that features in numerous pharmacologically active compounds, valued for its versatile chemical properties and ability to engage in various biological interactions.[1] Within this class, the 4-phenyloxazol-2-amine core has emerged as a particularly promising pharmacophore in modern drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potent inhibition of protein kinases, and notable anticancer and antiprotozoal effects.[2][3] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the structure-activity relationships (SAR) governing the efficacy of these derivatives. We will dissect the core scaffold, analyze key synthetic strategies, and delve into specific case studies to illuminate how targeted structural modifications influence biological activity. By synthesizing data from authoritative studies, this document aims to provide field-proven insights and a rational framework for the future design of novel therapeutic agents based on this versatile scaffold.

The Oxazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered oxazole ring, containing oxygen and nitrogen atoms at positions 1 and 3 respectively, is a cornerstone of medicinal chemistry.[2] Its unique electronic and structural characteristics allow it to serve as a bioisostere for other aromatic systems like thiazoles, imidazoles, and even phenyl rings, enabling the fine-tuning of a lead compound's pharmacological profile.[1] The oxazole moiety can participate in hydrogen bonding, π–π stacking, and hydrophobic interactions, making it an effective anchor for binding to enzyme active sites and receptors.[4] This versatility has led to the development of numerous oxazole-containing drugs and candidates across a wide range of therapeutic areas, from anticancer and anti-inflammatory to antibacterial and antiviral agents.[4][5]

The this compound framework, specifically, combines the favorable properties of the oxazole ring with the diverse substitution possibilities of a phenyl group at the C4 position and an amine at the C2 position. This creates three primary points for chemical modification, allowing for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Anatomy of the Core Pharmacophore

A thorough SAR study begins with a clear understanding of the core molecular structure and the potential impact of modifications at different positions. The this compound scaffold offers distinct regions for chemical derivatization, each playing a unique role in the molecule's interaction with its biological target.

Caption: Core structure of this compound and key modification points.

-

R¹ (C4-Phenyl Ring): Substituents on this ring primarily influence hydrophobic and electronic interactions. Modifications here can drastically alter binding affinity and selectivity by probing different pockets of a target protein.

-

R² (C2-Amino Group): This position is a critical hydrogen bond donor. N-alkylation or N-arylation can introduce new interaction points, modulate the molecule's acid-base properties (pKa), and impact its overall solubility and metabolic stability.

-

R³ (C5-Position): While less commonly modified in initial studies, substitution at this position can provide an additional vector for optimizing target engagement and exploring deeper regions of a binding pocket.

Synthetic Strategies for Scaffold Elaboration

Accessing a diverse library of derivatives is fundamental to any SAR campaign. The most common and robust method for synthesizing the this compound core is a variation of the Hantzsch synthesis, which involves the condensation of a p-substituted 2-bromoacetophenone with urea.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 2-amino-4-(p-bromophenyl)-oxazole[3]

This protocol exemplifies a modern, efficient approach to generating the core scaffold. The choice of microwave irradiation over conventional reflux is a strategic one; it dramatically reduces reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating, thereby minimizing side-product formation. This acceleration is critical in a drug discovery setting where rapid generation of analogs for testing is paramount.

-

Reactant Preparation: In a 10 mL microwave-rated vessel, combine p-bromo-2-bromoacetophenone (1.0 mmol) and urea (7.0 mmol).

-

Solvent Addition: Add 3 mL of dimethylformamide (DMF) to the vessel.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 138°C for 20 minutes.

-

Reaction Quenching & Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the crude product and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Deep Dive: Case Studies

The following case studies illustrate how systematic structural modifications of the this compound scaffold directly translate to changes in biological activity.

Case Study: Inhibition of FLT3 Kinase for Acute Myeloid Leukemia (AML)